Toliprolol
Overview
Description
Toliprolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as angina pectoris and arrhythmias. The compound’s IUPAC name is 1-(3-Methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol, and it has a molecular formula of C13H21NO2 .
Preparation Methods
Toliprolol can be synthesized through various methods. One common synthetic route involves the reaction of m-cresol with ®-3-chlorine-1,2-propanediol to produce ®-toliprolol . Another method uses (S)-epichlorohydrin as a starting material to obtain (S)-toliprolol . These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts, to ensure high optical purity and yield.
Chemical Reactions Analysis
Toliprolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Toliprolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of beta-blockers and their interactions with various receptors.
Biology: Research on this compound helps in understanding the physiological effects of beta-blockers on the cardiovascular system.
Medicine: this compound is studied for its therapeutic effects in treating conditions like hypertension, angina, and arrhythmias.
Mechanism of Action
Toliprolol exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 receptors in the heart. This inhibition reduces the effects of catecholamines, leading to decreased heart rate and myocardial contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Toliprolol is similar to other beta-blockers such as propranolol, metoprolol, and atenolol. it has unique properties that distinguish it from these compounds:
Propranolol: Unlike this compound, propranolol is non-selective and blocks both beta-1 and beta-2 receptors.
Metoprolol: Metoprolol is selective for beta-1 receptors, similar to this compound, but has different pharmacokinetic properties.
Atenolol: Atenolol is also a selective beta-1 blocker but has a longer half-life compared to this compound .
These differences highlight the uniqueness of this compound in terms of its selectivity and pharmacokinetic profile.
Properties
CAS No. |
2933-94-0 |
---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 |
InChI Key |
NXQMNKUGGYNLBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(CNC(C)C)O |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNC(C)C)O |
Appearance |
Solid powder |
2933-94-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Doberol ICI 45,763 KO 592 KO-592 KOE 592 MHIP toliprolol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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